molecular formula C20H22N2O4S B4439841 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline

1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline

Cat. No. B4439841
M. Wt: 386.5 g/mol
InChI Key: PAQQEMLTUNVGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to repression of gene transcription. MS-275 has been extensively studied for its potential use in cancer treatment, as well as for its effects on neurodegenerative diseases and inflammation.

Mechanism of Action

1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to changes in chromatin structure and gene expression. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to have effects on other physiological processes. For example, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline in lab experiments is its potency and selectivity for class I HDACs. This allows researchers to study the specific effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline is that it may not fully recapitulate the effects of genetic knockdown or knockout of HDACs, as it only inhibits their activity rather than completely eliminating their expression.

Future Directions

There are many potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline and other HDAC inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Finally, there is ongoing research on the potential use of HDAC inhibitors in other diseases such as inflammatory bowel disease and multiple sclerosis.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been studied extensively for its potential use in cancer treatment. HDAC inhibitors like 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline have been shown to induce differentiation and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results in both in vitro and in vivo studies.

properties

IUPAC Name

[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-2-5-18(6-3-15)27(24,25)22-9-8-16-14-17(4-7-19(16)22)20(23)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQEMLTUNVGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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